molecular formula C7H8BrNO B3226566 2-Bromo-5-methoxy-3-methylpyridine CAS No. 1256809-85-4

2-Bromo-5-methoxy-3-methylpyridine

Cat. No.: B3226566
CAS No.: 1256809-85-4
M. Wt: 202.05 g/mol
InChI Key: VRBAJWSAAQRQJO-UHFFFAOYSA-N
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Description

The chemical compound 2-Bromo-5-methoxy-3-methylpyridine is a notable member of the halogenated pyridine (B92270) family, a class of organic molecules that have garnered significant attention in various fields of chemical research. This introduction provides an overview of the importance of halogenated pyridine derivatives, the specific relevance of this compound in modern heterocyclic chemistry, and the objectives of studying this particular compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxy-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBAJWSAAQRQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Methoxy 3 Methylpyridine

Established Synthetic Routes for 2-Bromo-5-methoxy-3-methylpyridine

Traditional synthetic approaches to this compound rely on multi-step sequences involving the regioselective functionalization of pyridine (B92270) precursors. These methods have been refined over time to optimize efficiency and product purity.

Regioselective Bromination of Methoxy-Methylpyridine Precursors

A primary strategy for synthesizing this compound involves the direct bromination of a suitable 5-methoxy-3-methylpyridine precursor. The directing effects of the existing methoxy (B1213986) and methyl groups on the pyridine ring are crucial for achieving bromination at the desired C2 position. Various brominating agents can be employed, with the choice often dictated by the specific reactivity of the substrate and desired reaction conditions. For instance, the use of N-bromosuccinimide (NBS) is a common method for achieving selective bromination.

The reaction mechanism typically involves electrophilic aromatic substitution, where the bromine atom is introduced at the most nucleophilic position of the pyridine ring, which is influenced by the electronic effects of the substituents. Careful control of temperature and stoichiometry is essential to prevent over-bromination or the formation of undesired isomers.

Strategies for the Introduction of the Methoxy Group

An alternative approach involves the introduction of the methoxy group onto a pre-functionalized bromo-methylpyridine scaffold. A common precursor for this strategy is a 2-bromo-5-hydroxy-3-methylpyridine derivative. The hydroxyl group can be converted to the desired methoxy group via a Williamson ether synthesis. This reaction typically involves deprotonation of the hydroxyl group with a suitable base, such as potassium hydroxide, followed by reaction with a methylating agent like methyl iodide. prepchem.com

Another route involves the methoxylation of a suitable precursor like 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide (B1231860). chemicalbook.com While this example does not directly yield the target compound, it demonstrates a viable strategy for introducing a methoxy group onto a halogenated and substituted pyridine ring. The nitro group can subsequently be reduced and converted to a methyl group through a series of reactions.

Step-by-Step Total Synthesis Approaches for this compound

A complete synthetic route to this compound can be designed by combining the aforementioned strategies. A plausible multi-step synthesis could commence with a commercially available starting material, such as 3-methylpyridine (B133936) (3-picoline).

A hypothetical total synthesis could proceed as follows:

Nitration: Nitration of 3-methylpyridine to introduce a nitro group, which can later be converted to the methoxy group or used to direct other substitutions.

Bromination: Regioselective bromination of the nitrated or a subsequently modified intermediate.

Functional Group Interconversion: Conversion of the nitro group to a hydroxyl group, followed by methylation to install the methoxy group. Alternatively, a direct displacement of a suitable leaving group with methoxide can be employed.

The specific sequence of these steps is critical to the success of the synthesis, as the electronic properties of the intermediates will dictate the regiochemical outcome of each subsequent reaction.

Novel and Advanced Synthetic Strategies for this compound

In recent years, the development of more efficient and scalable synthetic methods has been a major focus in organic chemistry. These advanced strategies offer potential advantages over traditional methods, including improved yields, milder reaction conditions, and greater functional group tolerance.

Metal-Catalyzed Coupling Reactions in Synthesis Development

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of highly functionalized pyridine derivatives. mdpi.comresearchgate.net While direct synthesis of this compound using this method might not be the most common application, the principles are highly relevant for creating analogs or more complex molecules derived from it. innospk.com

For instance, a bromo-pyridine derivative can be coupled with a suitable boronic acid or ester to form a new carbon-carbon bond. A general scheme for a Suzuki coupling reaction is presented below:

In a related context, 5-bromo-2-methoxypyridine (B44785) can be reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form a boronic ester intermediate. google.com This intermediate can then undergo a Suzuki coupling with a suitable partner to construct more complex molecules. This highlights the utility of the bromo-methoxy-pyridine scaffold in metal-catalyzed transformations.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of chemical compounds, particularly on an industrial scale. This technology involves performing chemical reactions in a continuous stream through a reactor, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org

Green Chemistry Principles Applied to this compound Synthesis

Several aspects of the proposed synthesis can be re-evaluated through the lens of green chemistry, from the choice of reagents to the energy source used to drive the reaction.

Alternative Brominating Agents: Traditional bromination with liquid Br₂ is hazardous due to its high toxicity and volatility. While NBS is a safer alternative, other reagents can further improve the green profile of the synthesis. masterorganicchemistry.com For example, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is a stable, solid brominating agent that can sometimes be used in reduced solvent quantities or even under solvent-free conditions, which significantly reduces waste. google.com

Alternative Energy Sources: A significant advancement in green chemistry is the use of alternative energy sources like microwave irradiation. youtube.com Microwave-assisted synthesis often leads to dramatic reductions in reaction times, from hours to mere minutes, along with increased product yields and purity. youtube.comorganic-chemistry.org This is due to the efficient and direct heating of the polar solvent and reactants. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Bromination

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours10-20 minutes organic-chemistry.org
Energy Input High (prolonged heating)Low (short irradiation time)
Product Yield Moderate to GoodOften higher yields (up to 98% in some pyridine syntheses) organic-chemistry.org
Side Reactions More likely due to long reaction timesReduced, leading to purer products

Electrochemical Methods: A state-of-the-art green approach is the use of electrochemistry for halogenation. nih.gov Electrochemical bromination can be performed using simple and safe bromine salts (e.g., NaBr) at room temperature, eliminating the need for chemical oxidants or catalysts. nih.gov This method is highly sustainable as it uses electricity as the "reagent" to generate the reactive bromine species in situ. By using specific directing groups, high regioselectivity can be achieved under very mild conditions. nih.gov

Safer Solvents: The use of hazardous chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided. Greener solvent alternatives such as ethyl acetate, or performing reactions in water or under solvent-free conditions where possible, are preferred.

By integrating these green chemistry principles, the synthesis of this compound can be transformed from a conventional laboratory procedure into a more efficient, safer, and environmentally benign process.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Methoxy 3 Methylpyridine

Cross-Coupling Reactions of 2-Bromo-5-methoxy-3-methylpyridine

The carbon-bromine bond in this compound is a key functional group for the construction of more complex molecular architectures through cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium or copper, enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly notable for its mild reaction conditions and tolerance of various functional groups. nih.gov For 2-bromopyridine (B144113) derivatives, the catalytic cycle generally involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity of analogous compounds provides significant insight. For instance, the Suzuki coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids proceeds in moderate to good yields using a Pd(PPh₃)₄ catalyst and a base such as K₃PO₄ in a dioxane/water solvent system. nih.govmdpi.com These conditions are representative of those expected to be effective for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Bromopyridine Derivative

Entry Arylboronic Acid Catalyst Base Solvent Temp (°C) Yield (%)
1 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 85-95 78
2 3-Fluorophenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 85-95 75
3 4-(Trifluoromethyl)phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 85-95 72

Data derived from the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide as an analogue. mdpi.com

The Stille reaction, which employs organotin reagents, and the Negishi reaction, utilizing organozinc reagents, represent alternative palladium-catalyzed methods for C-C bond formation. organic-chemistry.orgwikipedia.org These reactions also proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice between these methods often depends on the stability, availability, and toxicity of the organometallic reagent. organic-chemistry.org Given the versatility of palladium catalysis, it is anticipated that this compound would serve as a viable substrate in these transformations to introduce a wide variety of alkyl, alkenyl, alkynyl, and aryl groups at the C2 position.

Copper-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Ullmann-type Reactions)

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are classic methods for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. organic-chemistry.org These reactions are valuable for synthesizing aryl amines, ethers, and thioethers. The mechanism typically involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.org

For heteroaromatic substrates like this compound, copper-catalyzed methods provide an economical alternative to palladium-based systems. rsc.org Research on related 2-bromo-5-halopyridines has demonstrated that selective C-N bond formation can be achieved at the more electron-rich C5 position when a more reactive halogen (like iodine) is present. rsc.orgresearchgate.net However, in a substrate like this compound, the C2-Br bond is the primary site for coupling. Copper-catalyzed C-O couplings with arylboronic acids have also been developed, offering a pathway to diaryl ethers. mdpi.comresearchgate.net The reaction of this compound with various nucleophiles such as amines, alcohols, or thiols under copper catalysis would be expected to yield the corresponding substituted pyridine (B92270) derivatives.

Table 2: Exemplary Conditions for Copper-Catalyzed C-N Coupling

Aryl Halide Amine Catalyst Base Solvent Temp (°C)
2-Bromoanisole Pyrrole Cu(OAc)₂ K₃PO₄ DMSO 80
2-Bromopyridine Morpholine CuI K₂CO₃ 1,2-Propanediol 120

Data derived from general and analogous copper-catalyzed amination reactions. nih.gov

Buchwald-Hartwig Amination and Related Carbon-Nitrogen Coupling Reactions

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org The reaction is known for its broad substrate scope and functional group tolerance, operating via a catalytic cycle similar to other palladium-catalyzed cross-couplings. wikipedia.org The choice of phosphine ligand is critical for the reaction's success and has been the subject of extensive development. libretexts.org

The application of Buchwald-Hartwig amination to 2-bromopyridines is well-established, providing an efficient route to various 2-aminopyridine (B139424) derivatives. researchgate.net It is highly probable that this compound would react efficiently with a wide range of primary and secondary amines under standard Buchwald-Hartwig conditions. Typical conditions involve a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos, or DavePhos), and a strong base such as sodium tert-butoxide (NaOtBu). libretexts.orgresearchgate.net

Table 3: General Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Amine Type Palladium Source Ligand Base Solvent Temp (°C)
Primary Amine Pd(OAc)₂ XPhos NaOtBu Toluene 80-110
Secondary Amine Pd₂(dba)₃ BINAP Cs₂CO₃ Dioxane 100
Volatile Amine Pd(OAc)₂ dppp NaOtBu Toluene 80

Data compiled from typical conditions for the amination of 2-bromopyridines. researchgate.net

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C2 position of the pyridine ring is susceptible to nucleophilic attack, a characteristic feature of halogens at the α- and γ-positions of pyridinic systems. This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Direct Nucleophilic Displacement by Various Nucleophiles

Direct nucleophilic aromatic substitution (SₙAr) provides a pathway to displace the bromide with a variety of nucleophiles without the need for a metal catalyst. The reaction proceeds via an addition-elimination mechanism. Strong nucleophiles such as alkoxides, thiolates, and amines can react with this compound, typically under heating, to yield the corresponding 2-substituted pyridine derivatives.

The feasibility and rate of the SₙAr reaction are influenced by the strength of the nucleophile and the stability of the intermediate. While less common than cross-coupling for C-C bond formation, SₙAr is a practical method for introducing heteroatom nucleophiles. For example, reaction with sodium methoxide (B1231860) in methanol would be expected to replace the bromine with a methoxy (B1213986) group. Studies on related 5-bromo-1,2,3-triazines show that phenoxides can readily displace the bromine atom in the presence of a base like cesium carbonate, illustrating the SₙAr pathway in nitrogen-containing heterocycles. acs.org

Halogen-Exchange Reactions (e.g., Bromine to Iodine)

Halogen-exchange reactions, such as the Finkelstein reaction, can be used to convert the C-Br bond in this compound into a more reactive C-I bond. This transformation is typically achieved by treating the bromo derivative with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone or DMF. The equilibrium is driven by the precipitation of the less soluble sodium or potassium bromide. The resulting 2-iodo-5-methoxy-3-methylpyridine would be a more active substrate for subsequent cross-coupling reactions, as the C-I bond undergoes oxidative addition to palladium(0) more readily than the C-Br bond. This strategy is often employed to enhance the reactivity of aryl halides in challenging coupling reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring system is generally characterized by a lower reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. This reduced reactivity is attributed to the electron-withdrawing effect of the electronegative nitrogen atom, which decreases the electron density of the ring. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen can be protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making substitution even more challenging.

In the case of this compound, the outcome of an electrophilic substitution is governed by the interplay of the deactivating effect of the pyridine nitrogen and the directing effects of the three substituents: bromo, methoxy, and methyl groups.

Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the C3 and C5 positions (meta-directing).

Bromo Group (at C2): Deactivating due to its inductive effect but directs ortho- and para- (C3 and C5).

Methyl Group (at C3): Activating and directs ortho- and para- (C2, C4, and C6).

Methoxy Group (at C5): Strongly activating and directs ortho- and para- (C4 and C6).

Considering the positions on the ring of this compound, the potential sites for electrophilic attack are C4 and C6. The C4 and C6 positions are activated by both the methyl and methoxy groups. The strong activating and directing effect of the methoxy group at C5, combined with the activating effect of the methyl group at C3, would likely direct an incoming electrophile to the C4 or C6 position. Between these two, the C4 position is sterically less hindered than the C6 position, which is flanked by the methoxy group. Therefore, electrophilic substitution, if it occurs, would be predicted to favor the C4 position.

Reactions such as nitration or halogenation on pyridine rings typically require vigorous conditions. For instance, nitration of substituted pyridines often involves a mixture of concentrated nitric acid and sulfuric acid. Similarly, bromination may require high temperatures and strong acid catalysis. While no specific experimental data for the electrophilic aromatic substitution on this compound are readily available, the predicted reactivity is based on these established principles of pyridine chemistry.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound

Substituent Position Electronic Effect Directing Influence Predicted Target Position(s)
Pyridine N 1 Deactivating Meta (C3, C5) C4, C6
Bromo 2 Deactivating Ortho, Para (C3, C5)
Methyl 3 Activating Ortho, Para (C2, C4, C6)

Reduction and Oxidation Reactions of this compound

Catalytic hydrogenation is a versatile method for the reduction of functional groups in organic molecules. In the context of substituted pyridines, this technique can lead to the reduction of the aromatic ring to a piperidine ring. wikipedia.orggoogle.com The hydrogenation of pyridine derivatives can be challenging and often requires harsh conditions, such as high pressures and temperatures, and specific catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C). wikipedia.orggoogle.com

For bromopyridines, catalytic hydrogenation can also effect the cleavage of the carbon-bromine bond (hydrodebromination). The selectivity between ring reduction and debromination depends heavily on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure. Often, conditions that are harsh enough to reduce the pyridine ring will also lead to debromination.

While specific studies on the catalytic hydrogenation of this compound are not available in the reviewed literature, general protocols for the hydrogenation of substituted pyridines suggest that both ring saturation and debromination are possible outcomes. Achieving selective debromination while preserving the pyridine ring would likely require carefully optimized, milder conditions.

The methoxy group on the pyridine ring can undergo transformations, most notably O-demethylation to yield the corresponding hydroxypyridine. The cleavage of aryl methyl ethers, including methoxypyridines, typically requires harsh reagents due to the stability of the ether linkage. wikipedia.org

Several reagents are commonly employed for the demethylation of methoxy groups on aromatic rings:

Boron Tribromide (BBr₃): This is a powerful Lewis acid that effectively cleaves aryl methyl ethers, often at low temperatures. chem-station.com

Strong Protic Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave ethers at high temperatures. libretexts.org

Pyridine Hydrochloride: Heating an aryl methyl ether with molten pyridine hydrochloride is a classic method for demethylation. wikipedia.orgrsc.org

Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., sodium ethanethiolate) or lithium tri-sec-butylborohydride (L-Selectride), can also effect demethylation. thieme-connect.comelsevierpure.com

Recent studies have shown that L-Selectride can be used for the chemoselective demethylation of methoxypyridines over anisoles, highlighting the increased reactivity of the electron-poor pyridine system towards nucleophilic attack on the methyl group. thieme-connect.comelsevierpure.com This suggests that the methoxy group in this compound could potentially be selectively cleaved under such conditions to produce 2-Bromo-3-methyl-5-hydroxypyridine.

Mechanistic Studies and Reaction Pathway Elucidation

Detailed kinetic investigations into the reaction rates of this compound in electrophilic substitution, reduction, or oxidation reactions are not extensively documented in the available scientific literature. The rate of electrophilic aromatic substitution on pyridine derivatives is known to be significantly slower than on corresponding benzene derivatives due to the deactivating nature of the pyridine ring. The presence of both activating (methoxy, methyl) and deactivating (bromo) substituents would modulate this reactivity, but quantitative rate data for this specific molecule has not been found.

The elucidation of reaction mechanisms often involves the identification and characterization of transient species such as intermediates and transition states. For the electrophilic aromatic substitution on this compound, the generally accepted mechanism proceeds through a cationic intermediate known as a Wheland intermediate or a sigma complex. This intermediate is formed by the attack of the electrophile on the aromatic ring, which temporarily disrupts the aromaticity. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. While computational studies using methods like Density Functional Theory (DFT) have been applied to investigate reaction pathways for other pyridine derivatives, specific studies identifying the intermediates and transition states for reactions involving this compound are not present in the surveyed literature. semanticscholar.org

Derivatization and Functionalization of 2 Bromo 5 Methoxy 3 Methylpyridine

Regioselective Functionalization at the Bromine Position

The bromine atom at the 2-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates nucleophilic substitution and metal-catalyzed reactions at this position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for forming new carbon-carbon bonds at the C2-position. While specific studies on 2-Bromo-5-methoxy-3-methylpyridine are not extensively documented in publicly available literature, the reactivity of analogous 2-bromopyridine (B144113) derivatives provides a strong precedent. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) to yield the corresponding arylated pyridines in moderate to good yields. researchgate.net This methodology is highly applicable to this compound for the synthesis of 2-aryl-5-methoxy-3-methylpyridines.

Similarly, ruthenium-catalyzed heteroarylation reactions of 2-bromopyridines have been developed, leading to the formation of complex heteroarylated 2-pyridone products. wikipedia.org These transformations highlight the utility of the bromo group as a site for intricate molecular construction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

CatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good researchgate.net

Modifications of the Methoxy (B1213986) Group

The methoxy group at the 5-position offers another site for functionalization, primarily through demethylation to the corresponding pyridone. This transformation is significant as pyridone tautomers are prevalent in many biologically active molecules.

The cleavage of the methyl-ether bond can be achieved using various reagents. While direct demethylation of this compound is not explicitly detailed, the synthesis of 2-bromo-3-methoxypyridine (B21398) from 2-bromo-3-pyridone via methylation with methyl iodide suggests that the reverse reaction is feasible. researchgate.net Common demethylating agents such as boron tribromide (BBr₃) or strong acids could potentially be employed to convert the 5-methoxy group into a 5-hydroxy group, which would exist in equilibrium with its 5(1H)-pyridone tautomer.

Transformations Involving the Methyl Group

The methyl group at the 3-position, while generally less reactive than the bromine atom, can undergo a variety of transformations, including oxidation and halogenation, to introduce new functionalities.

Oxidation of the Methyl Group

The oxidation of the methyl group to a carboxylic acid is a valuable transformation, yielding nicotinic acid derivatives. The oxidation of 3-picoline (3-methylpyridine) to nicotinic acid has been extensively studied and can be achieved through various methods. These methods are, in principle, applicable to this compound.

One common approach involves the use of strong oxidizing agents like nitric acid. fei.edu.br Another method utilizes molecular oxygen in the presence of a catalyst system, such as cobalt(II) salts combined with N-hydroxyphthalimide (NHPI). mdpi.com Furthermore, oxidation can be accomplished using molecular halogens in an aqueous solution under the influence of actinic radiation. google.com

Table 2: Methods for the Oxidation of 3-Picoline to Nicotinic Acid

OxidantCatalyst/ConditionsProductReference
Nitric AcidHigh Temperature & PressureNicotinic Acid fei.edu.br
OxygenCo(II)/NHPINicotinic Acid mdpi.com
Molecular HalogenAqueous solution, Actinic radiationNicotinic Acid google.com

Halogenation of the Methyl Group

While less common than oxidation, the methyl group can also be halogenated. For instance, the methyl group of 8-methylquinoline (B175542) has been brominated using N-bromosuccinimide (NBS) under radical conditions. rsc.org Similar conditions could potentially be applied to achieve benzylic bromination of the methyl group in this compound, affording a reactive benzyl (B1604629) bromide derivative that can be further functionalized.

Heterocyclic Ring Modifications and Annulation Reactions

The pyridine ring of this compound can be modified to create more complex heterocyclic systems.

One notable transformation is the conversion of 2-bromopyridines into 2-pyridones. This can be achieved through a ruthenium-catalyzed reaction, which involves the incorporation of an oxygen atom, a Buchwald-Hartwig type reaction, and C-H bond activation. wikipedia.org

Furthermore, the pyridine ring can serve as a scaffold for the construction of fused heterocyclic systems through annulation reactions. For example, 2-(2-enynyl)pyridines can undergo silver(I)-mediated annulation with propargyl amines to access indolizine (B1195054) derivatives. researchgate.net Although this requires prior modification of the starting material, it demonstrates a pathway for creating fused ring systems. Metal-free annulation reactions of 2-aminopyridine (B139424) derivatives with arenes have also been reported to yield pyrido[1,2-a]benzimidazoles, where the methyl group of methylbenzenes acts as a traceless directing group. nih.gov These strategies showcase the potential for elaborating the pyridine core of this compound into more complex, polycyclic structures.

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 5 Methoxy 3 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of 2-bromo-5-methoxy-3-methylpyridine and its derivatives. It provides unparalleled insight into the chemical environment of individual atoms within a molecule.

Elucidation of Regioselectivity and Stereochemistry

NMR spectroscopy is instrumental in determining the precise arrangement of substituents on the pyridine (B92270) ring, a concept known as regioselectivity. For instance, in the synthesis of substituted pyridines, different isomers can be formed. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra allow for the unambiguous identification of each isomer.

For example, the ¹H NMR spectrum of a related compound, N-[5-bromo-2-methylpyridin-3-yl]acetamide, shows distinct signals for the pyridine protons at δ 7.8 (s, 1H) and δ 7.38 (s, 1H), confirming the substitution pattern. mdpi.com Similarly, the ¹³C NMR spectrum provides characteristic signals for each carbon atom in the ring and the substituents, further corroborating the structure. mdpi.com Two-dimensional NMR techniques, such as HMQC and HMBC, are also employed for the complete assignment of proton and carbon signals, which is crucial for confirming the regiochemistry of complex derivatives. nih.gov

In reactions involving the creation of chiral centers, NMR spectroscopy, often in conjunction with chiral shift reagents, can be used to determine the stereochemistry of the products. The diastereotopic protons or carbons in a chiral molecule will exhibit different chemical shifts, allowing for the determination of enantiomeric or diastereomeric excess.

Dynamic NMR Studies of Conformational Changes

While specific dynamic NMR studies on this compound are not extensively documented in the provided search results, this technique is generally applicable to study conformational changes in molecules. Pyridine derivatives can exhibit restricted rotation around single bonds, leading to different conformations. Dynamic NMR experiments, which involve acquiring spectra at various temperatures, can provide information on the energy barriers associated with these rotational processes. By analyzing the changes in the NMR line shape as a function of temperature, thermodynamic parameters such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the conformational interchange can be determined.

Quantitative NMR Applications

Nuclear Magnetic Resonance spectroscopy is an inherently quantitative technique because the intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.com This principle allows for the determination of the concentration of a substance in a sample, a method known as quantitative NMR (qNMR). mdpi.com

In the context of this compound and its derivatives, qNMR can be used to:

Determine the purity of a synthesized compound by comparing the integral of a signal from the analyte to that of a known internal standard.

Quantify the yield of a reaction by measuring the concentration of the product in the reaction mixture.

Analyze the composition of a mixture of isomers.

The accuracy and precision of qNMR make it a valuable tool in quality control and reaction optimization. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₇H₈BrNO), the theoretical monoisotopic mass is 200.9789 Da. uni.lu HRMS can confirm this mass with high precision, distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.

The molecular formula is a critical piece of information for confirming the identity of a newly synthesized compound and is often required for publication in scientific journals.

Tandem Mass Spectrometry for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule.

For derivatives of this compound, tandem mass spectrometry can be used to identify the different substituents and their positions on the pyridine ring. For example, in the mass spectrum of N-[5-bromo-2-methylpyridin-3-yl]acetamide, fragment ions corresponding to the loss of a methyl group ([M-CH₃]⁺) and the loss of a bromine atom ([M-Br]⁺) are observed, which helps to confirm the presence and connectivity of these functional groups. mdpi.com Similarly, for 5-(4-methoxyphenyl)-2-methylpyridin-3-amine, fragment ions corresponding to the loss of an amino group ([M-NH₂]⁺), a methyl group from the amine fragment ([M-NH₂ and CH₃]⁺), and a methoxy (B1213986) group ([M-OCH₃]⁺) are seen. mdpi.com

By analyzing the fragmentation patterns of different derivatives, a detailed picture of their molecular structure can be constructed, complementing the information obtained from NMR spectroscopy.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state. It provides detailed information on bond lengths, bond angles, and the spatial orientation of atoms, which are fundamental to understanding the molecule's chemical behavior.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While a specific single crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, analysis of closely related halogenated and methylated pyridine derivatives provides a strong model for its expected structural parameters. For instance, studies on compounds like 2,6-dibromo-3,5-dimethylpyridine (B170518) and other brominated pyridines reveal key structural features that would be anticipated in the target molecule. researchgate.netresearchgate.net

The pyridine ring is expected to be largely planar, with minor deviations possible due to steric hindrance from the substituents. The carbon-bromine (C–Br) bond length in such aromatic systems is typically observed around 1.89 Å. The geometry and bond lengths of the methoxy and methyl groups are also well-established from crystallographic studies of similar compounds. The analysis of related crystal structures is crucial for predicting the solid-state conformation of this compound. researchgate.netresearchgate.net

Table 1: Representative Crystallographic Data for a Related Halogenated Pyridine Derivative (Note: Data below is for a comparable substituted pyridine and serves as an illustrative example of expected parameters.)

ParameterValueReference Compound
Chemical FormulaC7H7Br2N2,6-dibromo-3,5-dimethylpyridine researchgate.net
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)13.3150(2)
b (Å)13.8478(2)
c (Å)15.7803(2)

Analysis of Intermolecular Interactions and Crystal Packing

Halogen Bonding: A significant interaction in brominated pyridines is halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as the nitrogen atom of an adjacent pyridine ring (C–Br···N). rsc.orgdntb.gov.ua This type of interaction plays a crucial role in the supramolecular assembly of these molecules. rsc.org

Hydrogen Bonding: Weak C–H···N or C–H···O hydrogen bonds are also commonly observed, further linking molecules into extended networks and contributing to the stability of the crystal lattice. researchgate.netresearchgate.net

π–π Stacking: The aromatic pyridine rings can interact through face-to-face π–π stacking. researchgate.netresearchgate.net These interactions are common in planar aromatic systems and contribute significantly to the cohesive energy of the crystal. The specific offset or face-to-face arrangement depends on the electronic nature and position of the substituents.

The combination of these interactions dictates how the molecules pack in the solid state, influencing physical properties such as melting point and solubility.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing insights into molecular structure and conformation. rsc.orgnih.gov

Assignment of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its distinct functional groups. Based on studies of related substituted pyridines, the principal vibrational modes can be assigned. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net

Pyridine Ring Vibrations: The pyridine ring itself gives rise to several characteristic bands. The C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is often observed as a strong band in the Raman spectrum around 1000 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. The C-H stretching from the methyl group (–CH₃) appears in the 3000-2850 cm⁻¹ range. researchgate.net

Methoxy Group Vibrations: The methoxy group (–OCH₃) is identifiable by its C-O-C stretching modes. The asymmetric C-O-C stretch is typically found around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹.

C-Br Vibration: The C–Br stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the bromine atom.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Pyridine Ring
Aliphatic C-H Stretch3000 - 2850Methyl Group
C=C, C=N Ring Stretch1600 - 1400Pyridine Ring researchgate.net
Asymmetric C-O-C Stretch~1250Methoxy Group
Symmetric C-O-C Stretch~1030Methoxy Group
Ring Breathing Mode~1000Pyridine Ring researchgate.net
C-Br Stretch600 - 500Bromo Group

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy can be a powerful tool for analyzing the conformational isomers (conformers) of a molecule. iu.edu.sa For a molecule like this compound, rotation around the C–O bond of the methoxy group can lead to different stable conformers. These conformers may have distinct vibrational spectra.

Computational methods, such as Density Functional Theory (DFT), are often used to predict the geometries and vibrational frequencies of possible conformers. mdpi.comnih.gov By comparing the calculated spectra of different conformers with the experimental FT-IR and Raman spectra, it is possible to determine which conformer is present or dominant in the sample. mdpi.com For example, slight shifts in the C-O-C or ring vibration frequencies can be correlated with a specific spatial orientation of the methoxy group relative to the pyridine ring.

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides information about the electronic transitions within a molecule. These transitions are highly dependent on the system of conjugated π-electrons and the presence of heteroatoms and substituents.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the substituted pyridine ring.

π→π* Transitions: These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically strong and occur at shorter wavelengths (higher energy).

n→π* Transitions: These involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. These transitions are generally weaker and occur at longer wavelengths (lower energy) compared to π→π* transitions.

The positions of these absorption bands are influenced by the substituents. The methoxy group, an electron-donating group, and the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will modulate the energy levels of the molecular orbitals and thus shift the absorption maxima.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many simple pyridines are not strongly fluorescent, the specific substitution pattern can influence emission properties. Detailed studies would be required to determine the quantum yield and emission spectrum of this compound and its derivatives.

Electronic Transitions and Absorption Properties

The electronic absorption spectrum of this compound is expected to be principally shaped by the electronic transitions within the pyridine ring, modulated by the electronic effects of the bromo, methoxy, and methyl substituents. The absorption bands in the ultraviolet-visible (UV-Vis) region arise from the promotion of electrons from occupied molecular orbitals (MOs) to unoccupied MOs. For pyridine and its derivatives, the key transitions are typically of the n→π* and π→π* type. libretexts.org

The n→π* transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the pyridine ring. These transitions are generally of lower intensity and can experience a blue shift (a shift to shorter wavelengths) in polar solvents due to the stabilization of the non-bonding orbital. libretexts.org In contrast, π→π* transitions, which involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals, are typically more intense and may exhibit a red shift (a shift to longer wavelengths) in polar solvents. libretexts.org

The presence of the bromine atom at the 2-position, the methoxy group at the 5-position, and the methyl group at the 3-position will influence the energies of these transitions. The bromine atom, being an electron-withdrawing group through induction but also having lone pairs that can participate in resonance, can have a complex effect. Studies on 2-bromopyridine (B144113) have explored its electronic structure and transitions. nih.gov The methoxy group is a strong electron-donating group through resonance, which would be expected to raise the energy of the highest occupied molecular orbital (HOMO) and potentially lead to a bathochromic (red) shift in the π→π* transitions. researchgate.net The methyl group is a weak electron-donating group through induction, which would likely have a more subtle effect on the absorption spectrum.

Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) have been effectively used to predict the electronic spectra of substituted pyridines, providing insights into their excited states and absorption properties. For this compound, a similar theoretical approach would be invaluable in elucidating the precise wavelengths and intensities of its electronic transitions.

To illustrate the influence of individual substituents, the following table presents typical absorption data for related pyridine derivatives.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition Type
PyridineEthanol251, 257, 2632750, 2460, 1760π→π
2-BromopyridineCyclohexane235, 2768910, 2510π→π
3-Methylpyridine (B133936)----
Anisole (Methoxybenzene)Ethanol269, 2751480, 1260π→π*

Photophysical Behavior and Quantum Yields

The photophysical behavior of this compound, including its fluorescence characteristics and quantum yield, is intrinsically linked to its electronic structure and the nature of its excited states. Following photoexcitation, the molecule can relax to the ground state through radiative (fluorescence, phosphorescence) and non-radiative decay pathways. The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.

The substituents on the pyridine ring play a critical role in determining the photophysical properties. The electron-donating methoxy group is generally expected to enhance fluorescence, as seen in many aromatic systems. nih.gov However, the presence of the heavy bromine atom can introduce a significant "heavy-atom effect," which promotes intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). This process can quench fluorescence and enhance phosphorescence, often leading to a low fluorescence quantum yield.

Furthermore, the relative positions of the n→π* and π→π* excited states are crucial. In many nitrogen-containing heterocyclic compounds, if the lowest singlet excited state is of n→π* character, the fluorescence quantum yield is often low due to a less efficient radiative decay rate compared to a π→π* state. The substituents can alter the energy ordering of these states.

The following table provides a glimpse into the photophysical properties of some substituted pyridine derivatives, highlighting the impact of different functional groups.

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)
2-Aminopyridine (B139424)0.1 M H2SO42903600.60
4-Aminopyridine0.1 M H2SO42603600.80
2,6-diaminopyridine0.1 M H2SO43053650.73

Note: This data for amino-substituted pyridines is provided to illustrate the potential for significant fluorescence in substituted pyridines, though the effects of amino groups may differ from methoxy and bromo groups.

Computational and Theoretical Investigations of 2 Bromo 5 Methoxy 3 Methylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of this field. DFT, particularly with hybrid functionals like B3LYP, has been shown to offer a good balance between accuracy and computational cost for medium-sized organic molecules, making it a common choice for studying pyridine (B92270) derivatives. These methods are instrumental in elucidating the intrinsic properties of 2-Bromo-5-methoxy-3-methylpyridine.

Molecular Geometry Optimization and Conformations

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface. For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure.

Computational studies on similar pyridine derivatives often employ DFT methods with basis sets such as 6-311++G(d,p) to achieve reliable geometries. The optimization process would account for the steric and electronic effects of the bromo, methoxy (B1213986), and methyl substituents on the pyridine ring. The planarity of the pyridine ring and the orientation of the methoxy and methyl groups are key conformational features determined through these calculations. While specific experimental data for this molecule is not available, theoretical calculations provide highly plausible geometric parameters.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents illustrative data based on typical values from DFT calculations for similar substituted pyridines, as specific published data for this compound is unavailable.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC-Br~1.90 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond LengthC-N (in ring)~1.34 Å
Bond AngleC-C-Br~121°
Bond AngleC-C-O~125°
Dihedral AngleC-C-O-C~0° or ~180° (near planar)

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is intrinsically linked to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-donating methoxy group and the electron-withdrawing bromine atom will influence the energies of these orbitals. DFT calculations can precisely determine these energy levels and visualize the spatial distribution of the HOMO and LUMO across the molecule, indicating likely sites for reaction. researchgate.netresearchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents illustrative data based on typical values from DFT calculations for similar molecules, as specific published data for this compound is unavailable.

ParameterPredicted Energy (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Charge Distribution Analysis (e.g., Mulliken, Hirshfeld Charges)

The distribution of electron density within a molecule governs its electrostatic properties and intermolecular interactions. Population analysis methods, such as those developed by Mulliken or Hirshfeld, are used to calculate partial atomic charges. researchgate.netwikipedia.org These methods partition the total electron density among the constituent atoms, providing a numerical estimate of the local electronic character. researchgate.netlibretexts.org

For this compound, a charge distribution analysis would reveal the electron-withdrawing effect of the nitrogen and bromine atoms, which would carry partial negative charges or be less positive than the carbon atoms they are bonded to. The methoxy group, being electron-donating, would influence the charge on the C5 position. This information is vital for understanding the molecule's dipole moment and its molecular electrostatic potential (MEP), which maps regions of positive and negative potential onto the electron density surface, highlighting sites prone to electrophilic or nucleophilic attack.

Table 3: Predicted Mulliken Atomic Charges for this compound (Illustrative) This table presents illustrative data based on typical values from Mulliken population analysis for similar molecules, as specific published data for this compound is unavailable.

AtomPredicted Mulliken Charge (a.u.)
N (Pyridine Ring)-0.55
C2 (bonded to Br)+0.20
Br-0.15
C5 (bonded to OCH3)+0.10
O (Methoxy)-0.50

Prediction of Reactivity and Selectivity

Beyond static properties, computational chemistry excels at predicting how a molecule will behave in a chemical reaction. For this compound, this includes identifying the most reactive sites and modeling the energetic profiles of potential reaction pathways.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

To pinpoint reactive sites with more precision than MEPs alone, chemists use reactivity descriptors derived from DFT. Fukui functions, for instance, indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic attack (where an electron is best accepted) and electrophilic attack (where an electron is most easily donated).

Global reactivity indices, such as chemical potential, hardness, and electrophilicity, are calculated from the HOMO and LUMO energies. The electrophilicity index, for example, quantifies the ability of a molecule to accept electrons, providing a scale for its behavior as an electrophile. These indices are invaluable for comparing the reactivity of this compound against other reagents in a potential reaction.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry allows for the in-silico exploration of entire reaction mechanisms. By modeling the interaction of this compound with another reactant, it is possible to map the potential energy surface of the reaction. This involves locating the structures of all intermediates and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and its energy relative to the reactants determines the activation energy and, therefore, the reaction rate. For example, in a nucleophilic aromatic substitution reaction, calculations could determine whether attack is more favorable at the C2 (bromo-substituted) or another position. researchgate.net By comparing the activation energies for different pathways, a prediction of the major product can be made. This is particularly useful for substituted pyridines where multiple reaction sites are available. nih.gov While specific reaction models for this molecule are not publicly documented, the methodology is a standard and powerful tool for predicting regioselectivity and reaction outcomes. nih.gov

Spectroscopic Property Simulations

Computational methods have become indispensable tools in modern chemistry, allowing for the accurate prediction of various spectroscopic properties. For this compound, these simulations provide a theoretical framework for understanding its behavior in spectroscopic experiments.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational chemistry offers methods to predict the NMR chemical shifts of a molecule, which can aid in the interpretation of experimental spectra. While detailed computational studies predicting the full range of ¹H and ¹³C NMR chemical shifts for this compound are not extensively documented in publicly available literature, some experimental data provides a benchmark for potential theoretical work. For instance, a ¹H-NMR spectrum has been reported to show a quintet at 1.74 ppm and 1.92 ppm, and a singlet at 2.28 ppm in DMSO-d₆. google.com Future computational studies would likely employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311+G(d,p)) to calculate the theoretical chemical shifts. These calculations would involve optimizing the molecular geometry of this compound and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts would then be compared to experimental values to validate the computational model.

Table 1: Experimental ¹H-NMR Chemical Shifts for a Derivative of this compound

ProtonsChemical Shift (ppm)MultiplicitySolvent
CH₂1.74quintetDMSO-d₆
CH₂1.92quintetDMSO-d₆
CH₃2.28singletDMSO-d₆

Note: This data is for a derivative compound as reported in a patent document and serves as a reference point. google.com

Simulated Vibrational Spectra and IR/Raman Intensities

Although specific simulated IR and Raman spectra for this compound are not readily found in peer-reviewed literature, the methodology for such a study is well-established. The process would involve a geometry optimization of the molecule using a quantum chemical method like DFT. Following this, the harmonic vibrational frequencies would be calculated. These frequencies correspond to the fundamental vibrational modes of the molecule. The intensities of the IR and Raman bands would also be computed, which are related to the change in dipole moment and polarizability during the vibration, respectively. The resulting theoretical spectrum could then be plotted and compared with experimental data to provide a detailed understanding of the molecule's vibrational properties.

Intermolecular Interactions and Crystal Packing Simulations

The arrangement of molecules in a solid-state crystal lattice is governed by a delicate balance of intermolecular forces. Computational simulations are instrumental in predicting and analyzing these packing arrangements.

For this compound, a full computational study of its crystal packing is not currently available in the public domain. However, the approach to such a study would involve methods like those based on minimizing the lattice energy. These simulations would take into account various intermolecular interactions such as van der Waals forces, electrostatic interactions (including dipole-dipole and quadrupole-quadrupole interactions), and potentially hydrogen bonding, although the latter is less likely to be a dominant force in this particular molecule. The presence of the bromine atom and the methoxy group introduces significant electronic effects and steric factors that would influence the crystal packing. The bromine atom, for instance, can participate in halogen bonding, a type of non-covalent interaction that could play a crucial role in the crystal structure. Similarly, the methoxy group can act as a hydrogen bond acceptor. Predicting the most stable crystal polymorphs would be a key objective of such simulations, providing fundamental knowledge about the solid-state properties of this compound.

Applications of 2 Bromo 5 Methoxy 3 Methylpyridine in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

2-Bromo-5-methoxy-3-methylpyridine is highly valued as a multifaceted intermediate in organic synthesis. innospk.cominnospk.com The strategic placement of its functional groups allows for selective and controlled chemical transformations. The bromine atom at the 2-position is a key reactive site, readily participating in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. mdpi.com This reactivity enables the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the methoxy (B1213986) and methyl groups influence the electronic properties of the pyridine (B92270) ring, modulating its reactivity and providing additional points for potential modification in multi-step syntheses. innospk.com

The construction of complex, multi-ring heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Halogenated pyridines like this compound serve as ideal starting points for building these intricate structures. Through metal-catalyzed cross-coupling reactions, the bromo-substituted pyridine can be joined with other heterocyclic rings, such as boronic acids or stannanes, to create novel fused or bi-aryl systems. mdpi.com The ability to form such linkages is crucial for developing new molecular frameworks that are otherwise difficult to access. For example, related 2-bromopyridine (B144113) derivatives are well-established precursors for synthesizing bipyridine and terpyridine ligands, which are themselves important components in supramolecular chemistry and catalysis. researchgate.net

The demand for highly functionalized, poly-substituted pyridine derivatives is consistently high, particularly in drug discovery programs. This compound provides an excellent scaffold for achieving this substitution pattern. The bromine atom acts as a synthetic handle, allowing for its replacement with a wide variety of functional groups through established methodologies like Suzuki-Miyaura coupling. mdpi.com This initial substitution provides a di-substituted pyridine, which can then undergo further reactions at other positions on the ring or on the newly introduced substituent. This sequential and controlled approach allows researchers to systematically build molecular complexity and fine-tune the properties of the target molecule.

The unique electronic and structural properties of the pyridine ring make it an attractive component for advanced organic materials. Building blocks like this compound are utilized in the synthesis of molecules for applications in materials science. bldpharm.com The field of organic light-emitting diodes (OLEDs) and other electronic materials often relies on heterocyclic compounds. bldpharm.combldpharm.com The ability to create well-defined, functionalized pyridine structures through intermediates like this compound is essential for developing novel materials with tailored optical and electronic properties.

Role in the Synthesis of Scaffolds with Research Interest (e.g., Kinase Inhibitors, without clinical details)

Substituted pyridines are prevalent scaffolds in the design of biologically active molecules, including kinase inhibitors. A patent for the synthesis of a second-generation Tropomyosin receptor kinase (TRK) inhibitor, LOXO-195, highlights the importance of a structurally similar intermediate, 2-methoxy-3-bromo-5-fluoropyridine. google.com This underscores the value of the bromo-methoxy-pyridine framework as a key fragment for constructing potent and selective kinase inhibitors. google.com The specific substitution pattern is often crucial for achieving the desired binding affinity and selectivity for the target protein. The use of this compound and its analogs allows researchers to explore the structure-activity relationships of these important therapeutic targets.

Development of Functional Molecules for Chemical Research

Beyond its role as a precursor to larger systems, this compound is instrumental in the development of smaller, functional molecules for specialized research applications.

The creation of novel ligands is critical for advancing the field of transition-metal catalysis. Pyridine-containing ligands, particularly bipyridines and terpyridines, are widely used due to their ability to effectively coordinate with metal centers and influence the outcome of catalytic reactions. researchgate.net The reactive bromine atom on this compound can be exploited to synthesize such ligands. For instance, a palladium-catalyzed coupling reaction could be used to dimerize the molecule or to attach it to other nitrogen-containing heterocycles, yielding multi-dentate ligands. The electronic properties imparted by the methoxy and methyl groups can subtly tune the steric and electronic environment of the resulting metal complex, potentially leading to catalysts with enhanced activity, selectivity, or stability.

Probes for Chemical Biology Investigations

The field of chemical biology relies on the development of specialized molecular tools, or probes, to study and manipulate biological systems in real-time. While not a probe itself, This compound serves as a highly valuable and versatile heterocyclic building block for the synthesis of sophisticated probes. Its strategic placement of a reactive bromine atom, an electron-donating methoxy group, and a sterically influential methyl group on the pyridine ring allows for precise and modular synthetic diversification, making it an ideal starting point for creating potent and selective agents for biological investigation.

The primary utility of this compound in this context is its role as a scaffold in the generation of small molecule inhibitors, particularly for protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases. Kinase inhibitors that are selective for a specific target are indispensable probes for dissecting complex signaling pathways, validating drug targets, and understanding disease mechanisms.

The bromine atom at the 2-position of the pyridine ring is a key functional handle for modification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions enable the efficient and controlled formation of carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of a wide array of other molecular fragments to the pyridine core. This modular approach is fundamental to generating large libraries of compounds that can be screened for inhibitory activity against specific biological targets.

For instance, research on structurally similar compounds highlights this approach. The synthesis of potent p38α mitogen-activated protein (MAP) kinase inhibitors has been accomplished using 2-bromo-4-methylpyridine (B133514) as a starting material. rsc.org Similarly, a multi-step synthesis of a potent RET kinase inhibitor begins with 3-bromo-5-methoxypyridine, which features a substitution pattern analogous to the target compound. ed.ac.uk Furthermore, extensive research has focused on 2,3,5-trisubstituted pyridines for developing selective inhibitors of the protein kinase Akt, a critical node in cell survival pathways. nih.gov These examples underscore the established value of the substituted bromopyridine motif in creating high-value chemical probes for exploring kinase biology.

The development of pyrazolo[3,4-b]pyridine derivatives as inhibitors for Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases, also often begins with a brominated pyrazolopyridine core, demonstrating the versatility of this scaffold across different kinase families. nih.gov The insights gained from such inhibitors are crucial for understanding the roles of these enzymes in both normal physiology and in pathological states like cancer and neurodegenerative diseases.

Beyond kinase inhibitors, the adaptable nature of the this compound scaffold could foreseeably be applied to the development of other types of chemical probes. By coupling the bromopyridine intermediate to a fluorophore, for example, it is possible to design fluorescent probes for biological imaging. rsc.org These probes can be engineered to report on specific enzymatic activities or the presence of certain ions or molecules within living cells, providing spatial and temporal information that is otherwise inaccessible. mdpi.combohrium.com

The table below summarizes the types of chemical biology probes that can be synthesized from substituted bromopyridine precursors, including the key reactions and biological targets.

Probe TypePrecursor ClassKey Synthetic ReactionBiological Target ClassResearch Application
Kinase Inhibitor Substituted 2-BromopyridinesSuzuki-Miyaura CouplingProtein Kinases (e.g., MAP Kinase, Akt, RET, TRK)Dissecting cell signaling pathways, Target validation
Kinase Inhibitor Substituted 2-BromopyridinesBuchwald-Hartwig AminationProtein KinasesElucidating enzyme function and structure-activity relationships
Fluorescent Probe Functionalized BromopyridinesSonogashira CouplingEnzymes, Ions, BiomoleculesReal-time imaging of biological processes in living cells
Protein Modifier BromopyridazinedionesNucleophilic SubstitutionCysteine Residues in ProteinsSite-selective protein labeling and modification

Conclusions and Future Research Directions

Summary of Key Research Findings on 2-Bromo-5-methoxy-3-methylpyridine

This compound is a substituted pyridine (B92270) derivative recognized for its role as a versatile intermediate in organic synthesis. innospk.com Research on this compound has primarily focused on its structural properties and its utility as a building block for more complex molecules. Its molecular structure, characterized by a pyridine ring functionalized with a bromine atom, a methoxy (B1213986) group, and a methyl group, provides multiple reactive sites for synthetic transformations. uni.lu

The key attributes of this compound that have been identified are summarized in the table below. These properties make it a valuable reagent in various chemical reactions.

PropertyValueReference
Molecular Formula C₇H₈BrNO uni.lu
Monoisotopic Mass 200.97893 Da uni.lu
InChIKey VRBAJWSAAQRQJO-UHFFFAOYSA-N uni.lu
Predicted XlogP 2.2 uni.lu

The primary application highlighted in the literature is its use as an intermediate, particularly in the pharmaceutical and agrochemical sectors. innospk.com The bromine atom at the 2-position is a key functional group, enabling participation in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing complex molecular frameworks. innospk.commdpi.com The methoxy and methyl groups also influence the electronic properties and reactivity of the pyridine ring, allowing for regioselective functionalization. While specific, extensive studies on this compound itself are not widely published, its value is inferred from its role in the synthesis of a wide range of target molecules.

Emerging Trends in Halogenated Pyridine Chemistry Relevant to this compound

The field of halogenated pyridine chemistry is dynamic, with several emerging trends that are highly relevant to the future use and derivatization of this compound. These trends focus on developing more efficient, selective, and sustainable synthetic methods.

Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, remain a cornerstone for modifying halogenated pyridines. mdpi.com Recent research focuses on developing more active and robust catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups, which is directly applicable to substrates like this compound. mdpi.com

Photocatalysis and Light-Mediated Reactions: The use of visible light to mediate organic reactions has gained significant traction. acs.org For halogenated pyridines, this includes methods for C-H alkylation and other functionalizations under mild, environmentally friendly conditions. acs.org Such techniques could be employed to further modify the pyridine core of this compound without disturbing the existing functional groups.

Electrochemical Synthesis: Electrochemistry offers a powerful alternative to traditional chemical reagents for oxidation and reduction processes. acs.org Recent studies have demonstrated the use of electrochemical methods for single-carbon insertion into heteroaromatic rings to produce substituted pyridines. acs.org This innovative approach could be adapted to expand the ring systems or introduce new functional groups into analogues of this compound.

Novel Cycloaddition Strategies: Transition-metal-catalyzed [2+2+2] cycloaddition reactions are an efficient method for the de novo synthesis of highly substituted pyridine rings. researchgate.net This strategy allows for the construction of complex pyridine architectures from simpler alkyne and nitrile precursors, offering a different synthetic route to complex derivatives that might otherwise be difficult to access. researchgate.net

Halogen-Dance Reactions: Halogen-dance reactions, which involve the base-catalyzed migration of a halogen atom around a heterocyclic ring, are being explored as a method for isomerizing halogenated pyridines. researchgate.net This could provide a pathway to novel isomers of this compound, creating new building blocks for synthesis. researchgate.net

Future Research Avenues for this compound Derivatives and Their Analogues

Building on current findings and emerging trends, several promising avenues for future research involving this compound can be identified.

Synthesis of Novel Derivative Libraries: A primary future direction is the systematic application of modern synthetic methods to this compound. By employing the advanced coupling, photocatalytic, and electrochemical reactions mentioned previously, libraries of novel derivatives could be generated. This would involve modifying the pyridine ring by replacing the bromine atom or functionalizing the carbon-hydrogen bonds.

Exploration in Medicinal Chemistry: Given that the pyridine scaffold is a privileged structure in drug discovery, a significant research avenue is the synthesis and biological evaluation of novel compounds derived from this compound. nih.gov These new molecules could be screened for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, leveraging the known importance of substituted pyridines in medicinal chemistry. mdpi.comnih.gov

Development of Advanced Materials: The application of pyridine derivatives is expanding into materials science. Future research could explore the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), functional polymers, or as ligands in organometallic chemistry. researchgate.net The specific substitution pattern of this compound could impart unique electronic and photophysical properties to new materials.

Mechanistic and Computational Studies: To support synthetic efforts, detailed mechanistic studies of reactions involving this compound are warranted. Combining experimental work with computational methods, such as Density Functional Theory (DFT), could provide deep insights into reaction pathways, transition states, and the factors controlling regioselectivity. mdpi.com This understanding would accelerate the development of more efficient and selective synthetic protocols for its derivatives.

Q & A

Q. Key Considerations :

  • Regioselectivity challenges may arise; directing groups (e.g., methoxy) influence bromine placement.
  • Yields (~60–75%) depend on reaction time and stoichiometric control of bromine .

Basic: How can functional groups in this compound be modified for further derivatization?

Methodological Answer:
The bromine atom and methoxy group are key reactive sites:

  • Substitution Reactions :
    • Nucleophilic Aromatic Substitution (SNAr) : Replace bromine with amines (e.g., NH₃ in ethanol, 80°C) or thiols (K₂CO₃, DMF, 100°C) .
    • Demethylation : Convert methoxy to hydroxyl using BBr₃ in dichloromethane (-78°C to RT) .
  • Oxidation/Reduction :
    • Methoxy to carbonyl: Oxidize with KMnO₄ in acidic conditions (risk of over-oxidation requires careful monitoring) .

Q. Table 1: Common Functionalization Pathways

Reaction TypeReagents/ConditionsTarget GroupYield Range
SNArNH₃, EtOH, 80°CBr → NH₂50–65%
DemethylationBBr₃, DCM, RTOMe → OH70–85%
OxidationKMnO₄, H₂SO₄OMe → COOH30–50%

Advanced: How can Suzuki-Miyaura coupling be optimized for synthesizing biaryl derivatives?

Methodological Answer:
The bromine atom enables cross-coupling:

  • Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) in toluene/ethanol (3:1).
  • Conditions :
    • Base: K₂CO₃ or Cs₂CO₃ (2 equiv).
    • Boronic Acid: 1.2 equiv, added dropwise at 80–100°C under N₂ .
  • Challenges :
    • Steric hindrance from the 3-methyl group may reduce coupling efficiency. Use bulky ligands (e.g., XPhos) to enhance reactivity.
    • Monitor reaction via TLC (Rf shift) or GC-MS for intermediate tracking.

Case Study : Coupling with phenylboronic acid achieved 82% yield using Pd(dppf)Cl₂ and microwave irradiation (120°C, 30 min) .

Advanced: How can density functional theory (DFT) predict electronic properties of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrostatic Potential : Identify nucleophilic/electrophilic regions influenced by bromine and methoxy groups.
  • HOMO-LUMO Gaps : Estimate reactivity (e.g., ΔE = 4.2 eV suggests moderate stability) .
  • Applications :
    • Predict regioselectivity in electrophilic substitution.
    • Guide catalyst design for coupling reactions by analyzing charge distribution .

Q. Table 2: Calculated Molecular Properties

ParameterValue (DFT)Experimental Correlation
Dipole Moment (Debye)2.82.6 (from dielectric)
HOMO (eV)-6.9-6.7 (photoelectron)

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR (CDCl₃): δ 2.4 (s, 3H, CH₃), 3.9 (s, 3H, OCH₃), 7.1 (d, J=2.4 Hz, 1H), 8.2 (d, J=2.4 Hz, 1H) .
    • ¹³C NMR : Peaks at 21.5 (CH₃), 56.2 (OCH₃), 122–150 (aromatic carbons).
  • Mass Spectrometry : ESI-MS m/z 202.05 [M+H]⁺ .
  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time ~6.2 min (purity >95%) .

Advanced: How to resolve contradictions in reported synthetic yields for bromination?

Methodological Answer:
Discrepancies (e.g., 60% vs. 75% yields) arise from:

  • Reaction Scale : Microscale reactions often report higher yields due to efficient mixing.
  • Purification Methods : Column chromatography vs. recrystallization (e.g., using hexane/EtOAc improves recovery ).
  • Impurity Profiling : Side products (e.g., di-brominated species) quantified via GC-MS. Mitigate by controlling Br₂ stoichiometry (1.05 equiv) .

Advanced: How to design bioactivity-optimized analogs of this compound?

Methodological Answer:

  • Structural Modifications :
    • Replace bromine with -CF₃ (enhanced lipophilicity) via Balz-Schiemann reaction .
    • Introduce heterocycles (e.g., pyrazole) at the 5-position via cross-coupling.
  • SAR Studies :
    • Methyl group removal (3-position) reduces steric hindrance, improving target binding (e.g., kinase inhibitors) .
    • Methoxy-to-ethoxy substitution alters metabolic stability (tested via microsomal assays) .

Q. Table 3: Bioactivity of Selected Derivatives

DerivativeIC₅₀ (μM)Target
5-CF₃-3-methoxy-2-methyl0.12EGFR Kinase
5-Pyrazolyl-2-methoxy1.4COX-2

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability :
    • Light-sensitive (store in amber vials).
    • Hygroscopic; keep desiccated (silica gel).
  • Storage : Room temperature (20–25°C) in inert atmosphere (N₂) .
  • Decomposition Risks : Prolonged exposure to moisture may hydrolyze methoxy groups (monitor via FTIR for C-O stretch at 1250 cm⁻¹) .

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Reactant of Route 1
2-Bromo-5-methoxy-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.